![molecular formula C20H21F3N4O2 B2863796 (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)(4-(3-(trifluoromethyl)benzoyl)piperazin-1-yl)methanone CAS No. 2034452-59-8](/img/structure/B2863796.png)
(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)(4-(3-(trifluoromethyl)benzoyl)piperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine . It has been studied as a potential anti-Hepatitis B Virus (HBV) therapeutic agent . The compound is part of a series of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (THPP) compounds that have been found to effectively inhibit a broad range of nucleos(t)ide-resistant HBV variants .
科学的研究の応用
Molecular Interactions and Pharmacophore Models
A study detailed the molecular interaction of a structurally related antagonist with the CB1 cannabinoid receptor, highlighting the use of conformational analysis and 3D-QSAR models to understand receptor-ligand interactions. This research contributes to the design of receptor-specific drugs by identifying key conformations and interactions crucial for binding affinity and activity (Shim et al., 2002).
Synthesis and Antimicrobial Activity
Research on the synthesis of new pyridine derivatives, including the process of condensing acid chlorides with piperazine derivatives, resulted in compounds with variable and modest antimicrobial activity against bacteria and fungi. This study showcases the chemical synthesis techniques and antimicrobial evaluation methods used in pharmaceutical chemistry (Patel et al., 2011).
Antiproliferative and Structural Analysis
A novel bioactive heterocycle involving the synthesis from benzo[d]isoxazole and evaluation for antiproliferative activity was characterized using various spectroscopic methods and X-ray diffraction studies. This work illustrates the process of discovering new compounds with potential therapeutic applications, along with detailed structural analysis techniques (Benaka Prasad et al., 2018).
Design, Synthesis, and Evaluation of Anticonvulsant Agents
The design and synthesis of novel compounds as sodium channel blockers and their evaluation as anticonvulsant agents highlight the multidisciplinary approach involving organic synthesis, pharmacology, and in vitro testing. This research provides insight into the development of new therapeutics for neurological disorders (Malik & Khan, 2014).
作用機序
Target of Action
The primary target of this compound is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the virus, making it an attractive target for potential anti-HBV therapies .
Mode of Action
The compound acts as a Core Protein Allosteric Modulator (CpAM) . It interacts with the HBV core protein, effectively inhibiting a wide range of nucleoside-resistant HBV mutants . This interaction leads to changes in the conformation of the core protein, disrupting its function and thus the life cycle of the virus .
Biochemical Pathways
The compound affects the HBV replication pathway . By modulating the conformation of the core protein, it disrupts the assembly and disassembly of the HBV nucleocapsid, a critical step in the replication of the virus . The downstream effects include a reduction in the production of new virus particles .
Result of Action
The result of the compound’s action is a significant reduction in the HBV DNA viral load . This means fewer new virus particles are produced, which could lead to a decrease in the severity of the infection .
特性
IUPAC Name |
[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N4O2/c21-20(22,23)15-5-3-4-14(12-15)18(28)25-8-10-26(11-9-25)19(29)16-13-24-27-7-2-1-6-17(16)27/h3-5,12-13H,1-2,6-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXMHRPQSNAUDNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)C(=O)N3CCN(CC3)C(=O)C4=CC(=CC=C4)C(F)(F)F)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)(4-(3-(trifluoromethyl)benzoyl)piperazin-1-yl)methanone |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。